4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid
Description
Contextual Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research
Pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a cornerstone of modern chemical and biological science. growingscience.com Its derivatives are of immense interest due to their prevalence in natural products and their wide-ranging applications in medicine and agriculture. orientjchem.orggsconlinepress.com
The pyrimidine nucleus is a fundamental component of nucleic acids (DNA and RNA), where the bases cytosine, thymine, and uracil (B121893) play a central role in genetic coding and protein synthesis. gsconlinepress.com This biological ubiquity is a primary reason for the extensive investigation of pyrimidine derivatives in medicinal chemistry. growingscience.com Synthetic pyrimidine-based compounds have been developed into a vast array of therapeutic agents with diverse pharmacological activities, including:
Anticancer agents (e.g., 5-Fluorouracil) gsconlinepress.com
Antiviral drugs (e.g., Zidovudine) orientjchem.org
Antibacterial medications (e.g., Trimethoprim) orientjchem.org
Antifungal treatments (e.g., Flucytosine) orientjchem.org
The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. organic-chemistry.org The presence of a bromine atom, as in the title compound, often serves as a handle for further synthetic transformations, such as cross-coupling reactions, or can enhance binding affinity to target proteins. The continuous development of novel synthetic methods provides access to increasingly complex and potent pyrimidine derivatives, solidifying their role as a privileged scaffold in drug discovery. growingscience.comtandfonline.com
Overview of Allene-Containing Carboxylic Acids in Complex Molecule Construction
Allenes are a unique class of organic compounds characterized by two cumulative double bonds (C=C=C). This structural feature imparts axial chirality and distinct reactivity, making them valuable building blocks in organic synthesis. nih.govrsc.org When an allene (B1206475) functionality is combined with a carboxylic acid, the resulting molecule, an allene-containing carboxylic acid, becomes a versatile intermediate for constructing complex molecular frameworks. mdpi.com
The synthetic utility of allenes stems from their ability to undergo a wide variety of transformations, including:
Cyclization reactions: The strained π-systems of allenes can participate in intramolecular reactions to form various heterocyclic and carbocyclic rings. mdpi.comnih.gov
Addition reactions: Allenes can react with a range of nucleophiles and electrophiles, leading to highly functionalized products. mdpi.com
Transition metal-catalyzed couplings: The allene moiety can be activated by transition metals to participate in cross-coupling and other carbon-carbon bond-forming reactions. acs.orgorganic-chemistry.org
Allene-containing carboxylic acids, specifically, are precursors to valuable structures like lactones through intramolecular hydrofunctionalization reactions, often catalyzed by metals such as gold. mdpi.com Furthermore, the development of catalytic methods for the synthesis of chiral allenes has opened pathways to enantiomerically enriched carboxylic acids, which are critical intermediates for pharmaceuticals and other bioactive molecules. nih.gov The unique geometry and electronic properties of the allene group offer synthetic chemists a powerful tool for accessing molecular diversity and complexity. rsc.org
Rationale for Investigating Hybrid Chemical Structures: Bridging Heterocycle and Allene Chemistry
The strategic combination of a pyrimidine heterocycle with an allene-carboxylic acid creates a hybrid structure with the potential for novel chemical behavior and biological activity. The rationale for investigating such a molecule is rooted in the complementary nature of its two core components.
Pharmacophore Combination: The pyrimidine ring is a well-established pharmacophore known to interact with a multitude of biological targets. gsconlinepress.com The allene moiety, while less common in pharmaceuticals, is present in some natural products and offers a unique three-dimensional structure that can explore different regions of a binding pocket compared to more conventional linkers. rsc.org Combining the two could lead to compounds with novel modes of action or improved selectivity.
Synthetic Versatility: The hybrid structure is rich in reactive sites. The pyrimidine ring can be modified, for instance, at the bromine position. The allene can undergo various addition and cyclization reactions, and the carboxylic acid provides a point for derivatization (e.g., amide or ester formation). This wealth of functionality makes the molecule an attractive scaffold for building libraries of complex compounds for screening purposes.
Probing Chemical Space: The synthesis and study of such hybrid molecules expand the boundaries of known chemical space. The interaction between the electron-deficient pyrimidine ring and the electron-rich allene system may lead to unexpected reactivity and physical properties, providing new insights into fundamental organic chemistry. The conversion of allenes into various nitrogen-containing heterocycles is an area of active research, and tethering an allene directly to a nitrogen heterocycle like pyrimidine offers a direct route to explore such transformations. nih.govnih.gov
Aims and Scope of Academic Inquiry into the Compound's Chemical Behavior and Synthetic Utility
While specific, in-depth research on 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid is not extensively documented in publicly available literature, the aims and scope of a research program focused on this molecule can be logically inferred from its structure.
Primary Aims:
Development of Efficient Synthetic Routes: A key initial goal would be to establish reliable and scalable methods for the synthesis of the title compound and its analogs. This could involve exploring different coupling strategies to link the pyrimidine and allene fragments.
Exploration of Reactivity: A thorough investigation of the compound's chemical behavior would be crucial. This would include studying its participation in cyclization reactions (e.g., to form lactones or novel fused heterocyclic systems), its reactivity towards various nucleophiles and electrophiles, and its potential as a substrate in transition metal-catalyzed transformations.
Probing Biological Activity: Given the prevalence of pyrimidine derivatives in medicine, a primary aim would be to screen the compound and its derivatives for various biological activities. Based on related structures, initial investigations might target its potential as an anticancer, antiviral, or antibacterial agent. For instance, compounds containing a 5-bromopyrimidinyl moiety have been investigated as endothelin receptor antagonists. researchgate.net
Scope of Investigation:
Analog Synthesis: The scope would likely include the synthesis of a library of related compounds by modifying the substitution on the pyrimidine ring (e.g., replacing bromine with other groups), altering the length of the linker, and derivatizing the carboxylic acid.
Stereoselective Synthesis: Investigating methods to synthesize enantiomerically pure forms of the axially chiral allene would be a significant extension of the research, as stereochemistry is often critical for biological activity.
Mechanistic Studies: Understanding the mechanisms of the reactions the compound undergoes would be essential for optimizing conditions and designing new synthetic applications.
The academic inquiry into This compound represents a logical progression in the fields of heterocyclic and allene chemistry, aiming to create novel molecular tools and potential therapeutic leads.
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)but-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBFBQARNYGTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C=C[CH+]C(=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of the Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would provide a detailed picture of the atomic connectivity and spatial arrangement of 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The protons on the pyrimidine (B1678525) ring are expected to appear as singlets in the aromatic region due to the substitution pattern. The allenic protons would have characteristic chemical shifts, and the carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine H-4/H-6 | ~8.8 - 9.2 | Singlet |
| Allenic CH | ~5.5 - 6.5 | Multiplet |
| Allenic CH | ~5.5 - 6.5 | Multiplet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about the carbon framework of the molecule. The most notable feature would be the signal for the central carbon of the allene (B1206475) group, which typically resonates at a very downfield chemical shift (around 200 ppm). The carbons of the pyrimidine ring, the other allenic carbons, and the carboxyl carbon would also exhibit characteristic chemical shifts.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~165 - 175 |
| C=C =C (Allene central) | ~200 - 215 |
| C =C=C (Allene terminal) | ~80 - 100 |
| Pyrimidine C-2 | ~160 - 165 |
| Pyrimidine C-5 (C-Br) | ~110 - 120 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity within the buta-2,3-dienoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals for the protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): For molecules with defined stereochemistry or conformational preferences, NOESY can reveal through-space proximity of protons, which can be useful in confirming the geometry around the allene.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₈H₅BrN₂O₂), the presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with approximately equal intensities.
The fragmentation pattern observed in the mass spectrum would provide further structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group or related fragments. Cleavage of the bond between the pyrimidine ring and the side chain would also be an expected fragmentation pathway. pitt.edu
Expected HRMS Fragmentation Data
| m/z (predicted) | Possible Fragment | Notes |
|---|---|---|
| [M]⁺ and [M+2]⁺ | C₈H₅⁷⁹BrN₂O₂⁺ / C₈H₅⁸¹BrN₂O₂⁺ | Molecular ion with characteristic bromine isotopic pattern. |
| [M-COOH]⁺ | C₇H₄BrN₂⁺ | Loss of the carboxylic acid group. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. The most distinctive would be the asymmetric stretching vibration of the allene C=C=C group, which appears in a relatively uncongested region of the spectrum. The carboxylic acid group would be identified by a broad O-H stretching band and a strong C=O stretching band. acs.orgacs.orgmasterorganicchemistry.com
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Allene | C=C=C asymmetric stretch | ~1950 - 2000 |
| Carbonyl (C=O) | C=O stretch | ~1700 - 1725 |
| Pyrimidine Ring | C=N and C=C stretches | ~1550 - 1650 |
Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment (if chiral synthesis is achieved)
The buta-2,3-dienoic acid moiety in the target molecule constitutes a chiral allene system. If the compound is synthesized in an enantiomerically enriched or pure form, chiroptical methods would be essential for its characterization. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample would be expected to show a characteristic CD spectrum, which could also be used to help determine the absolute configuration by comparison with theoretical calculations.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This can also be used to characterize chiral molecules and assess their enantiomeric purity.
These chiroptical techniques would be crucial for any studies involving the stereoselective synthesis or biological evaluation of the individual enantiomers of this compound.
Computational and Theoretical Investigations of the Chemical Compound
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the properties of organic molecules. By modeling the electron density, DFT can be used to determine the molecule's geometric and electronic structure, predict spectroscopic characteristics, and map out its potential energy surface. For a molecule with the complexity of 4-(5-bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid, DFT methods such as B3LYP or ωB97X-D, combined with a suitable basis set like 6-311+G(d,p), would be appropriate for obtaining reliable predictions. mdpi.comnih.gov
The electronic properties of a molecule are governed by its molecular orbitals, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's reactivity.
Quantum chemical calculations for 5-bromopyrimidine (B23866) and related pyrimidine (B1678525) derivatives have established the nature of their electronic transitions, which are typically π* ← π and involve lone pairs on nitrogen and bromine atoms. nih.gov The allene (B1206475) group possesses two perpendicular π-bonds, leading to a unique electronic structure with helical molecular orbitals when chirality is induced. acs.orgnih.govresearchgate.net A DFT analysis would precisely map the electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and quantify the HOMO-LUMO gap.
| Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -6.8 | Allene (C=C=C), Pyrimidine Ring (π-system) |
| LUMO | -1.5 | Pyrimidine Ring (π*-system), Carboxylic Acid |
| HOMO-LUMO Gap | 5.3 | - |
Note: The values in this table are hypothetical and represent typical energies for similar conjugated systems, intended to illustrate the output of a DFT calculation.
The molecule's three-dimensional shape is crucial for its reactivity. This compound has several rotatable bonds, most notably the single bond connecting the pyrimidine ring to the allene chain. Rotation around this bond gives rise to different conformers.
Computational energy minimization can be used to identify the most stable conformer (the global minimum on the potential energy surface) and any other low-energy local minima. This is typically done by performing a potential energy surface scan, where the dihedral angle between the pyrimidine ring and the allene group is systematically varied, and the energy is calculated at each step. Such an analysis would likely reveal two primary low-energy conformations: a more stable, extended anti-periplanar conformer and a less stable syn-periplanar conformer, with a rotational energy barrier separating them. The precise energy difference and barrier height can be quantified through these calculations. researchgate.net
| Conformer | Dihedral Angle (Ring-C-C=C) | Relative Energy (kcal/mol) |
| Global Minimum (Anti-periplanar) | ~180° | 0.0 |
| Local Minimum (Syn-periplanar) | ~0° | 2.5 |
| Rotational Transition State | ~90° | 4.8 |
Note: The values in this table are hypothetical and illustrative of a typical conformational analysis.
DFT calculations are highly effective at predicting spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra. mdpi.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.govnih.gov By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental data, one can confirm its identity. mdpi.com For this compound, calculations would predict distinct signals for the pyrimidine protons, the allenic proton, and the carboxylic acid proton. The chemical shifts of the sp-hybridized central allene carbon (~200-220 ppm) and the sp²-hybridized terminal carbons would also be characteristic. scripps.edu
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Pyrimidine C2 | 160.5 | - |
| Pyrimidine C4/C6 | 158.0 | 8.9 |
| Pyrimidine C5 | 110.2 | - |
| Allene Cα | 95.3 | 6.1 |
| Allene Cβ | 215.1 | - |
| Allene Cγ | 92.8 | - |
| Carboxyl C=O | 170.4 | - |
| Carboxyl OH | - | 12.5 |
Note: The values in this table are hypothetical predictions based on typical ranges for these functional groups.
Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to specific vibrational modes, such as bond stretches and bends. Key predicted frequencies for this molecule would include the characteristic antisymmetric stretching of the allene C=C=C bond (around 1950 cm⁻¹), the C=O stretch of the carboxylic acid, and various C-H and C-N stretching and bending modes of the pyrimidine ring. scripps.edu
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an indispensable tool for investigating reaction mechanisms. rsc.org By locating transition states—the highest energy points along a reaction coordinate—and calculating their energies, chemists can determine activation barriers and predict reaction kinetics and selectivity.
Allenes are a unique functional group known for their diverse reactivity. mdpi.com They can act as both nucleophiles and electrophiles. The central sp-hybridized carbon is electrophilic, while the terminal sp²-hybridized carbons can be nucleophilic. Computational studies can model potential reactions such as cycloadditions, electrophilic additions, or nucleophilic attacks. rsc.orgacs.org
For example, the mechanism of a [2+2] cycloaddition reaction with an alkene could be explored. DFT calculations would be used to locate the transition state structure for the concerted or stepwise formation of the cyclobutane (B1203170) ring. The calculated activation energy (ΔG‡) would indicate the feasibility of the reaction. Such studies can rationalize the regioselectivity and stereoselectivity observed in reactions involving substituted allenes. rsc.orgresearchgate.net
The 5-bromopyrimidine moiety is a versatile handle for further chemical modification. The bromine atom can be replaced via nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). nih.gov
Computational analysis can be used to compare the feasibility of different functionalization pathways. For instance, one could model the oxidative addition step in a Palladium-catalyzed Suzuki coupling at the C-Br bond. By calculating the energy profile of the catalytic cycle, including intermediates and transition states, researchers can understand the factors controlling reaction efficiency. nih.gov Similarly, the mechanism for nucleophilic substitution at the electron-deficient pyrimidine ring can be studied, identifying the transition states for the addition-elimination (SNAr) pathway and predicting which positions on the ring are most susceptible to attack. researchgate.net
| Reaction Pathway | Rate-Determining Step | Predicted Activation Energy (ΔG‡, kcal/mol) |
| Suzuki Coupling at C5-Br | Oxidative Addition of Pd(0) | 22.5 |
| Nucleophilic Aromatic Substitution at C4/C6 | Meisenheimer Complex Formation | 28.0 |
| Electrophilic Addition to Allene | Protonation at Cα | 15.0 |
Note: The values in this table are hypothetical and for illustrative purposes to show how computational analysis can be used to compare the feasibility of different reaction pathways.
Molecular Modeling and Dynamics Simulations
Computational and theoretical investigations are pivotal in modern drug discovery and development, offering insights into the behavior of molecules at an atomic level. For the chemical compound this compound, molecular modeling and dynamics simulations can serve as powerful tools to predict its interactions with biological targets and to understand the relationship between its structure and activity. These in silico methods allow for the rational design of more potent and selective analogs.
Ligand-Receptor Interaction Predictions (for in vitro binding studies)
Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to predict how a ligand, such as this compound, might bind to a receptor's active site. These predictions are crucial for prioritizing compounds for synthesis and in vitro testing.
Molecular docking studies can be employed to predict the binding affinity and orientation of this compound with various potential biological targets. The process involves computationally placing the ligand into the binding site of a protein and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For instance, the pyrimidine core is a common scaffold in kinase inhibitors, and docking studies could explore the binding of this compound to the ATP-binding site of various kinases. The 5-bromo substituent on the pyrimidine ring can form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding. The buta-2,3-dienoic acid moiety offers potential hydrogen bond donors and acceptors, as well as the possibility of covalent interactions, depending on the nature of the active site residues.
Following docking, molecular dynamics simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. These simulations model the movement of atoms over time, offering insights into the stability of the predicted binding pose and the conformational changes that may occur in both the ligand and the receptor upon binding. This can help to refine the understanding of the key interactions that stabilize the complex.
A hypothetical docking study of this compound into the active site of a target protein could reveal key interactions, as illustrated in the interactive table below.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue (Example) |
| Hydrogen Bond | Carboxylic acid (Oxygen) | Lysine (Amine) |
| Hydrogen Bond | Pyrimidine (Nitrogen) | Serine (Hydroxyl) |
| Halogen Bond | 5-Bromo group | Carbonyl oxygen of backbone |
| Hydrophobic Interaction | Pyrimidine ring | Phenylalanine, Leucine, Valine |
This table represents a hypothetical scenario for illustrative purposes, as specific interaction data for this compound is not publicly available.
Predictive Structure-Activity Relationship (SAR) Models
Predictive Structure-Activity Relationship (SAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of related molecules with known activities, these models can predict the activity of new, untested compounds and guide the design of more potent analogs.
For this compound, developing a predictive SAR model would involve synthesizing and testing a series of derivatives with modifications at various positions. For example, the bromo substituent could be replaced with other halogens or small alkyl groups to probe the effect of size and electronegativity at this position. The buta-2,3-dienoic acid side chain could be altered in length, rigidity, and the position of the double bonds to understand its influence on activity.
Quantitative Structure-Activity Relationship (QSAR) models are a type of SAR that uses statistical methods to create a mathematical equation relating the chemical properties of the molecules to their activity. Descriptors such as molecular weight, logP (a measure of lipophilicity), and electronic properties can be used to build the model. Such a model for derivatives of this compound could help in predicting the activity of novel analogs before their synthesis, thereby saving time and resources.
The insights gained from SAR studies on related pyrimidine derivatives often highlight the importance of specific substitutions. For instance, in some series of pyrimidine-based inhibitors, the presence of a halogen at the 5-position of the pyrimidine ring has been shown to be crucial for potent activity. researchgate.net The nature of the substituent at the 2-position of the pyrimidine is also often a key determinant of selectivity and potency.
A hypothetical SAR study for a series of analogs of this compound could yield the following general trends, which can be explored in the interactive data table.
| Position of Modification | Type of Modification | Predicted Effect on Activity | Rationale |
| Pyrimidine C5 | Replace Bromo with Chloro | Likely retained or slightly decreased | Halogen bonding potential is retained, but size and polarizability change. |
| Pyrimidine C5 | Replace Bromo with Methyl | Potentially decreased | Loss of halogen bonding, increase in steric bulk. |
| Buta-2,3-dienoic acid | Saturate double bonds | Likely significant change | Increased flexibility and altered geometry could disrupt binding. |
| Carboxylic acid | Convert to ester or amide | Dependent on target | May lose key hydrogen bonding interaction or introduce new favorable ones. |
This table is based on general principles of medicinal chemistry and SAR, as specific data for this compound is not available.
By integrating molecular modeling, dynamics simulations, and predictive SAR models, researchers can build a comprehensive understanding of the molecular basis of action for this compound and rationally design novel compounds with improved therapeutic potential.
Potential Applications in Chemical Research and Development Excluding Clinical Aspects
Role as a Versatile Synthetic Building Block
The unique structure of 4-(5-bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid, featuring an allene (B1206475) group, a carboxylic acid, and a halogenated pyrimidine (B1678525) ring, suggests its potential as a highly versatile intermediate in organic synthesis.
Precursor for Novel Heterocyclic Compounds
The pyrimidine ring is a core structure in numerous biologically active molecules and functional materials. The presence of a bromine atom at the 5-position offers a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would allow for the introduction of diverse substituents, leading to the synthesis of novel, complex heterocyclic systems.
Furthermore, the allene and carboxylic acid functionalities can participate in a variety of cyclization reactions. For instance, intramolecular reactions could be designed to form fused ring systems incorporating the pyrimidine nucleus, a common strategy in the development of new pharmaceutical scaffolds. The reactivity of allenes allows for additions of nucleophiles, electrophiles, and radicals, making them valuable precursors for synthesizing a wide array of carbocyclic and heterocyclic structures. While general methodologies for creating heterocyclic compounds from pyrimidine-based precursors are well-established, specific examples starting from this compound are not readily found in the literature.
Scaffold for Diversified Chemical Libraries
A scaffold in medicinal chemistry is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The title compound is an ideal candidate for such a scaffold. The three main points of diversification are the bromine atom on the pyrimidine ring, the carboxylic acid group, and the allene system.
Pyridine Ring Modification: As mentioned, the bromo-substituent can be replaced with a multitude of other groups via cross-coupling chemistry.
Carboxylic Acid Derivatization: The carboxylic acid can be readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR).
Allene Chemistry: The allene can undergo various addition and cycloaddition reactions to introduce further diversity.
This multi-faceted reactivity would allow for the parallel synthesis of a large number of distinct compounds, which could then be screened for biological activity. This approach is fundamental to modern drug discovery. For example, libraries of pyrimidine derivatives have been synthesized and evaluated for various therapeutic targets. nih.govnih.gov
Application in Materials Science
The conjugated system and reactive functional groups of this compound suggest potential applications in the field of materials science.
Monomer for the Synthesis of Functional Polymers and Copolymers
The butadienoic acid moiety could potentially undergo polymerization reactions. The presence of the bromopyrimidine group would impart specific functionalities to the resulting polymer, such as altered electronic properties, thermal stability, or the ability to coordinate with metals. Copolymers could also be synthesized by reacting this monomer with other unsaturated compounds, allowing for the fine-tuning of the material's properties. Thienopyrimidines, which are structurally related to pyrimidines, have been investigated for their anti-proliferative properties, indicating the potential for creating bioactive polymers. mdpi.com
Development of Organic Frameworks or Responsive Materials
The rigid structure of the pyrimidine ring and the defined geometry of the butadienoic acid linker make this molecule a potential building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). nih.gov In such structures, the carboxylic acid could coordinate to metal ions (in MOFs) or the entire molecule could be linked to other organic units (in COFs). The bromo-substituent could be used for post-synthetic modification of the framework, introducing new functionalities after the initial structure has been formed. Such materials have applications in gas storage, catalysis, and sensing.
Pre-clinical Biological Research Tools (Focused on in vitro and in silico Mechanisms)
While clinical applications are excluded, the compound could serve as a valuable tool in pre-clinical research to investigate biological pathways. The 5-bromopyrimidine (B23866) moiety is present in various compounds that have been studied for their biological activity.
In vitro Studies: The compound could be tested in various cell-based assays to identify potential biological targets. For instance, many enzyme inhibitors and receptor antagonists contain pyrimidine rings. nih.govnih.gov Derivatives of this compound could be synthesized and screened against panels of kinases, proteases, or other enzymes to identify potential inhibitory activity.
In silico Studies: Computational methods, such as molecular docking, can be used to predict how this molecule might interact with the active sites of known biological targets. nih.govmdpi.commdpi.comals-journal.com The shape, size, and electronic properties of the molecule can be modeled to identify potential protein partners. Such in silico screening can guide in vitro experiments, saving time and resources in the early stages of drug discovery research. The results of these computational studies can help in prioritizing which derivatives to synthesize for a chemical library.
Chemical Probes for Target Identification and Validation in Biochemical Assays
The unique chemical architecture of this compound makes it a promising candidate for the development of chemical probes. In biochemical assays, such probes are instrumental in identifying and validating novel biological targets. The reactive allene functionality can potentially form covalent bonds with nucleophilic residues, such as cysteine or lysine, within the binding sites of proteins. This covalent modification allows for the irreversible labeling of target proteins, facilitating their identification from complex biological mixtures.
The general workflow for utilizing such a probe in target identification is outlined below:
| Step | Description |
| 1. Incubation | The compound is incubated with a cell lysate or a purified protein fraction. |
| 2. Covalent Modification | The reactive allene group forms a stable covalent bond with its protein target(s). |
| 3. Enrichment | The protein-probe adducts are enriched using techniques such as affinity chromatography, often by incorporating a reporter tag onto the probe. |
| 4. Identification | The enriched proteins are identified using mass spectrometry-based proteomics. |
| 5. Validation | The identified targets are further validated using orthogonal biochemical and biophysical assays. |
This approach enables researchers to elucidate the molecular targets of a compound and understand its mechanism of action on a molecular level, without making any claims about its therapeutic potential.
Ligand Design for Enzyme Inhibition Studies (e.g., in vitro kinase inhibition)
The pyrimidine scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly for protein kinases. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in various research models of disease. The 5-bromo-pyrimidine core of this compound can serve as a foundational structure for designing novel kinase inhibitors for in vitro studies.
The design strategy often involves modifying the core structure to enhance binding affinity and selectivity for the ATP-binding pocket of a specific kinase. The allenic acid portion of the molecule could be explored for its potential to interact with specific residues within the kinase active site, potentially leading to irreversible inhibition.
A hypothetical in vitro kinase inhibition assay to evaluate the potential of this compound could involve the following parameters:
| Parameter | Description |
| Enzyme | A purified recombinant kinase (e.g., a specific tyrosine kinase or serine/threonine kinase). |
| Substrate | A peptide or protein substrate that is specifically phosphorylated by the kinase. |
| Detection Method | Measurement of substrate phosphorylation, often using radiolabeled ATP (³²P-ATP) or fluorescence-based methods. |
| Inhibitor Concentrations | A range of concentrations of this compound to determine the IC₅₀ value. |
Such studies are fundamental in basic research to understand the functional roles of different kinases and to develop tool compounds for studying signaling pathways.
Exploration of Molecular Interactions with Biological Macromolecules (in silico binding profiles)
Computational methods, such as molecular docking, are invaluable for predicting and analyzing the binding of small molecules to biological macromolecules. In silico studies of this compound can provide insights into its potential binding modes with various proteins, including enzymes and receptors.
Molecular docking simulations can predict the preferred orientation of the compound within a protein's binding site and estimate the binding affinity. These computational models can highlight key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent interactions involving the allene group.
A typical in silico docking study would involve the following:
| Component | Role in the Simulation |
| Ligand | The 3D structure of this compound, optimized for its lowest energy conformation. |
| Receptor | The 3D crystal structure of the target protein, obtained from a repository like the Protein Data Bank (PDB). |
| Docking Algorithm | A computational algorithm that samples different conformations and orientations of the ligand within the receptor's binding site. |
| Scoring Function | A mathematical function that estimates the binding free energy for each docked pose, allowing for the ranking of different binding modes. |
These in silico profiles help in prioritizing compounds for experimental testing and in guiding the rational design of new molecules with improved binding characteristics for research purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
